Methyltris(trimethylsiloxy)silane
Overview
Description
Methyltris(trimethylsiloxy)silane is an organosilicon compound with the molecular formula C10H30O3Si4 and a molecular weight of 310.6854 g/mol . It is commonly used as a catalyst and auxiliary agent in various chemical processes . The compound is characterized by its clear, colorless liquid form and its insolubility in water .
Mechanism of Action
Target of Action
Methyltris(trimethylsiloxy)silane (MTS) is a type of organosilicon compound . It primarily targets silicone-based materials, such as silicone rubber, adhesives, and coatings . These materials are the primary targets due to their compatibility with the siloxane structure of MTS.
Mode of Action
MTS acts as a cross-linking agent in silicone rubber . It interacts with the polymer chains of the silicone, forming bridges between them. This cross-linking process enhances the thermal stability, strength, and abrasion resistance of the silicone rubber .
Pharmacokinetics
It’s important to note that mts, as a volatile liquid, can evaporate at room temperature, which might influence its distribution in an open system .
Result of Action
The result of MTS’s action is the formation of cross-linked silicone rubber with improved properties. The cross-linking process enhances the thermal stability, strength, and abrasion resistance of the silicone rubber . In adhesives and coatings, MTS can improve water resistance, corrosion resistance, and abrasion resistance .
Action Environment
The action of MTS is influenced by environmental factors such as temperature and humidity. High temperatures can accelerate the evaporation of MTS, affecting its availability in the system . On the other hand, the presence of moisture can potentially lead to hydrolysis of MTS, although it is generally considered to have no significant reaction with aqueous systems .
Biochemical Analysis
Biochemical Properties
Methyltris(trimethylsiloxy)silane plays a significant role in biochemical reactions, particularly as a catalyst. It interacts with various enzymes and proteins, facilitating or inhibiting biochemical processes. For instance, it has been observed to interact with enzymes involved in siloxane bond formation and cleavage . These interactions are primarily non-covalent, involving hydrogen bonding and van der Waals forces, which stabilize the transition states of the reactions .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of genes involved in oxidative stress response and apoptosis . Additionally, this compound can modulate cell signaling pathways by interacting with key signaling molecules, thereby altering cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction . For example, it has been found to inhibit certain proteases by binding to their active sites, preventing substrate access . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. It is relatively stable under standard laboratory conditions but can degrade under extreme pH or temperature conditions . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has minimal impact on cellular function, while at higher doses, it can cause toxic or adverse effects . Threshold effects have been observed, where a certain concentration of the compound is required to elicit a biological response . High doses can lead to oxidative stress and cellular damage in animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . It can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels . This compound is primarily metabolized through oxidation and hydrolysis reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . It can accumulate in certain cellular compartments, affecting its localization and activity . The compound’s distribution is influenced by its chemical properties, such as solubility and molecular size .
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its biochemical effects . It can be targeted to particular organelles through post-translational modifications and targeting signals . This localization is crucial for its function, as it allows the compound to interact with specific biomolecules within the cell .
Preparation Methods
Methyltris(trimethylsiloxy)silane can be synthesized through the methylation of trimethylsilanol, followed by a reaction with silicon tetrachloride . The reaction conditions typically involve the use of an inert atmosphere and anhydrous solvents to prevent hydrolysis. Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring high purity and yield .
Chemical Reactions Analysis
Methyltris(trimethylsiloxy)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of siloxane derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles, forming various organosilicon compounds.
Common reagents used in these reactions include trimethylsilyl chloride and bis(trimethylsilyl)acetamide . The major products formed from these reactions are often siloxane and silane derivatives .
Scientific Research Applications
Methyltris(trimethylsiloxy)silane has a wide range of scientific research applications:
Comparison with Similar Compounds
Methyltris(trimethylsiloxy)silane can be compared with other similar compounds such as:
Tetramethylsilane: Used as a reference compound in NMR spectroscopy, it has a simpler structure and different applications.
Trimethylsilyl chloride: Commonly used as a silylating agent, it is more reactive and less stable than this compound.
Bis(trimethylsilyl)acetamide: Another silylating agent, it is used for derivatizing compounds for gas chromatography.
This compound is unique due to its ability to form stable siloxane bonds and its wide range of applications in various fields .
Properties
IUPAC Name |
trimethyl-[methyl-bis(trimethylsilyloxy)silyl]oxysilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H30O3Si4/c1-14(2,3)11-17(10,12-15(4,5)6)13-16(7,8)9/h1-10H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGMZNZABJYWAEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H30O3Si4 | |
Record name | METHYLTRIS(TRIMETHYLSILOXY)SILANE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
701944-26-5 | |
Record name | α-(Trimethylsilyl)-ω-[(trimethylsilyl)oxy]poly[oxy(tetramethyldisiloxanylidene)] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=701944-26-5 | |
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DSSTOX Substance ID |
DTXSID9025669 | |
Record name | Methyltris(trimethylsiloxy)silane | |
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Molecular Weight |
310.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Methyltris(trimethylsiloxy)silane is a clear colorless liquid. (NTP, 1992), Liquid | |
Record name | METHYLTRIS(TRIMETHYLSILOXY)SILANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20704 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Trisiloxane, 1,1,1,3,5,5,5-heptamethyl-3-[(trimethylsilyl)oxy]- | |
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Boiling Point |
381 °F at 760 mmHg (NTP, 1992) | |
Record name | METHYLTRIS(TRIMETHYLSILOXY)SILANE | |
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Flash Point |
187 °F (NTP, 1992) | |
Record name | METHYLTRIS(TRIMETHYLSILOXY)SILANE | |
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URL | https://cameochemicals.noaa.gov/chemical/20704 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992) | |
Record name | METHYLTRIS(TRIMETHYLSILOXY)SILANE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Density |
0.8536 at 68 °F (NTP, 1992) - Less dense than water; will float | |
Record name | METHYLTRIS(TRIMETHYLSILOXY)SILANE | |
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CAS No. |
17928-28-8 | |
Record name | METHYLTRIS(TRIMETHYLSILOXY)SILANE | |
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Record name | Methyltris(trimethylsiloxy)silane | |
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Record name | Methyltris(trimethylsiloxy)silane | |
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Record name | Trisiloxane, 1,1,1,3,5,5,5-heptamethyl-3-[(trimethylsilyl)oxy]- | |
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Record name | Methyltris(trimethylsiloxy)silane | |
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Record name | 1,1,1,3,5,5,5-heptamethyl-3-[(trimethylsilyl)oxy]trisiloxane | |
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Record name | METHYL TRIMETHICONE | |
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Melting Point |
-105 °F (NTP, 1992) | |
Record name | METHYLTRIS(TRIMETHYLSILOXY)SILANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20704 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the refractive index of Methyltris(trimethylsiloxy)silane?
A1: Unfortunately, the provided abstract doesn't contain the specific refractive index value for this compound. The title suggests that the paper itself focuses on determining this property []. To obtain the exact refractive index data, you would need to refer to the full text of the research paper:
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